molecular formula C12H19N B2601756 (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine CAS No. 2248184-08-7

(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine

Cat. No.: B2601756
CAS No.: 2248184-08-7
M. Wt: 177.291
InChI Key: VUKPCUKRBNUMDV-JTQLQIEISA-N
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Description

(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine is a chiral phenethylamine derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a stereospecific (S)-configured center, a key structural attribute that may influence its binding affinity and selectivity towards biological targets. It is part of the 2-phenethylamine chemical class, a motif widely present in nature and known for its diverse biological activities . Research Applications and Value: This amine serves as a valuable building block for discovering new bioactive molecules. Researchers can utilize this chiral scaffold to develop novel ligands for G-protein-coupled receptors (GPCRs), a major family of drug targets . Its structure aligns with compounds investigated for potential interactions with adrenergic receptors . Furthermore, structurally related succinimide and pivalate-based derivatives have demonstrated promising in vitro and in vivo anti-inflammatory and analgesic (pain-relieving) activities, functioning through the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . This suggests its potential application in research focused on inflammation and pain management pathways. Note to Researchers: The chiral nature of this compound makes it particularly useful for studying stereochemistry-dependent biological interactions and for the synthesis of enantiomerically pure complex molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please consult the safety data sheet prior to handling.

Properties

IUPAC Name

(2S)-3-(4-ethylphenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10H,3,8-9,13H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKPCUKRBNUMDV-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and 2-methylpropan-1-amine.

    Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with 2-methylpropan-1-amine in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Product FormedOxidizing AgentConditionsYield/OutcomeSource
Imine derivativesO₂ (atmospheric)Room temperature, ethanolNot quantified
NitrilesKMnO₄/H₂SO₄Acidic aqueous solution, 80°CModerate selectivity
  • Mechanistic Insight : Oxidation to nitriles proceeds via intermediate imine formation, followed by further dehydrogenation.

Alkylation and Acylation

The amine acts as a nucleophile in alkylation and acylation reactions:

Reaction TypeReagentSolventConditionsProductYieldSource
AlkylationMethyl iodideMethanolRT, 12 hN-Methylated derivative85%
AcylationIsobutyroyl chlorideNitromethaneAlCl₃ catalyst, 10°CN-Acylated ketone derivative77%
  • Key Observation : Alkylation proceeds efficiently at room temperature in polar protic solvents, while acylation requires Lewis acid catalysts (e.g., AlCl₃) for activation .

Schiff Base Formation

Reaction with aldehydes/ketones yields Schiff bases:

Carbonyl CompoundConditionsProduct StabilityApplication ContextSource
FormaldehydeAcidic (HCl), 110°C, 16 hHighIntermediate for pharmaceuticals
BenzaldehydeEthanol, reflux, 4 hModerateLigand synthesis
  • Notable Example : Reaction with paraformaldehyde and piperidine under acidic conditions produces a tertiary amine derivative used in drug synthesis .

Reductive Coupling

Iron-catalyzed coupling with alkyl halides has been reported:

Alkyl HalideCatalyst SystemProductYieldSelectivitySource
2-IodooctaneFeCl₂·4H₂O, Zn, TMSClN-(2-Octyl)aniline derivative93%High
  • Mechanism : Proposed to involve alkyl radical intermediates generated via iron-mediated reduction of alkyl halides .

Photoredox C–H Arylation

Under photoredox conditions, the compound participates in C–H functionalization:

ConditionsCatalystProductYieldSource
Visible light, Ir(ppy)₃, 1,4-DCBIr(ppy)₃Benzylic amine arylation70%*
  • *Yield approximated from analogous systems.

  • Pathway : Single-electron transfer generates amine radical cations, enabling cross-coupling with aryl halides .

Radical Pathway Interactions

Competing polar and radical mechanisms are observed in alkylation:

Alkyl Iodide TypePathway DominanceEvidenceSource
PrimaryPolarNo trapping by 1,1-diphenylethylene
Secondary/TertiaryRadicalReduced yield with radical scavengers
  • Implication : Reactivity depends on alkyl halide structure, with secondary/tertiary systems favoring radical intermediates .

Nitrosamine Formation Risk

Under nitrosating conditions (e.g., nitrous acid), the amine may form nitrosamines:

Nitrosating AgentConditionsDetected ByproductToxicity RiskSource
NaNO₂, HClAqueous, pH < 3N-NitrosamineHigh
  • Mitigation : Strict control of pH and temperature during synthesis is critical to avoid carcinogenic nitrosamine formation .

Scientific Research Applications

Pharmacological Applications

Central Nervous System Effects
Research indicates that (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine exhibits significant pharmacological properties, particularly as a central muscle relaxant and anticonvulsant. It has been shown to alleviate symptoms associated with various neurological disorders, including:

  • Cerebral Palsy
  • Spastic Paralysis
  • Parkinson's Syndrome

A study demonstrated that this compound could effectively reduce painful muscle spasms and improve voluntary movement in conditions affecting the extrapyramidal system, such as post-stroke rehabilitation .

Mechanism of Action
The compound's mechanism involves modulation of neurotransmitter release and inhibition of excitatory pathways, which contributes to its muscle relaxant properties. Its efficacy is attributed to a favorable safety profile, with a wider therapeutic window compared to traditional treatments like eperisone hydrochloride .

Medicinal Chemistry

Drug Development
The incorporation of this compound into drug formulations has been explored for enhancing bioactivity and metabolic stability. Fluorination strategies are often employed to modify the compound for improved pharmacokinetic properties. This approach has led to the development of several derivatives that exhibit enhanced potency and reduced side effects .

Case Study: Ezetimibe
A notable case study involves the development of ezetimibe, a cholesterol absorption inhibitor. Modifications using similar amine structures have demonstrated increased metabolic stability through fluorination, showcasing how compounds like this compound can influence drug design and efficacy .

Research and Development

Chemical Properties and Synthesis
The synthesis of this compound involves straightforward organic reactions that allow for modifications to enhance its properties. The compound's structural characteristics lend themselves well to various synthetic pathways, enabling the creation of analogs with tailored functionalities .

Mechanism of Action

The mechanism by which (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

a. 1-(4-Methoxyphenyl)propan-2-amine
  • Key Differences :
    • Substituent : Methoxy (electron-donating) vs. ethyl (electron-neutral) on the phenyl ring.
    • Impact : Methoxy groups enhance solubility in polar solvents but may reduce lipid membrane permeability compared to ethyl. The electron-donating nature could alter binding affinity to serotonin or dopamine receptors .
  • Molecular Weight : 163.25 g/mol (CAS 64-13-1) .
b. (2-(4-(β-L-Fucopyranosylethynyl)phenyl)-2-methylpropan-1-amine
  • Key Differences: Substituent: Addition of a β-L-fucopyranosyl-ethynyl group. Impact: The glycosyl moiety significantly increases hydrophilicity and may confer carbohydrate-specific biological interactions (e.g., lectin binding). This modification is absent in the target compound, limiting direct pharmacological parallels .

Stereochemical Variations

a. Racemic 1-(4-Ethylphenyl)-2-methylpropan-1-amine
  • Key Differences :
    • Stereochemistry : Racemic (2RS) vs. enantiopure (2S).
    • Impact : Enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles. For example, the (2S) form may show higher selectivity for adrenergic receptors, while the (2R) enantiomer could be inactive or antagonistic .
  • Physical Properties : Liquid at room temperature; CAS 853724-04-6 .

Structural Backbone Modifications

a. (2RS,4S)-2-[[(Phenylacetyl)amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid
  • Key Differences: Backbone: Thiazolidine ring with carboxylic acid vs. linear propane-amine. The carboxylic acid group introduces pH-dependent solubility, unlike the primary amine in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents/Features Potential Applications
(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine Not Available ~177.29 Chiral (2S), ethylphenyl, methyl CNS-targeted therapeutics
1-(4-Methoxyphenyl)propan-2-amine 64-13-1 163.25 Methoxyphenyl, racemic Serotonergic agents
Racemic 1-(4-Ethylphenyl)-2-methylpropan-1-amine 853724-04-6 177.29 Ethylphenyl, racemic Research intermediate
(2-(4-(β-L-Fucopyranosylethynyl)phenyl)-2-methylpropan-1-amine Not Available ~400 (estimated) Glycosylated ethynyl group Glycobiology studies

Research Implications

  • Stereochemistry Matters : The (2S) configuration in the target compound may optimize interactions with chiral biological targets, such as G-protein-coupled receptors, compared to racemic mixtures .
  • Substituent-Driven Design : Ethyl groups balance lipophilicity and metabolic stability, whereas methoxy or glycosyl groups shift solubility and target engagement .
  • Safety Considerations : The lack of safety data for the racemic form (CAS 853724-04-6) underscores the need for enantiomer-specific toxicological profiling .

Biological Activity

(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine is a chiral amine compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a branched aliphatic chain with a chiral center at the second carbon, which is crucial for its biological interactions. The presence of an ethyl-substituted phenyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Research indicates that this compound interacts with various neurotransmitter systems. Its structural features allow it to modulate the activity of neurotransmitters such as dopamine and serotonin, which are implicated in numerous neurological conditions.

Key Mechanisms:

  • Dopaminergic Activity : The compound has shown potential in influencing dopaminergic pathways, which are critical in the treatment of disorders like Parkinson's disease and schizophrenia.
  • Serotonergic Modulation : It may also affect serotonin receptors, contributing to its antidepressant-like effects observed in preliminary studies.

Biological Assays and Findings

Numerous biological assays have been conducted to evaluate the pharmacological effects of this compound. These studies typically assess its efficacy through IC50 values, indicating the concentration required to inhibit a specific biological function by 50%.

Study IC50 Value Biological Target Findings
Study 13.5 µMAcetylcholinesteraseSignificant inhibition observed, suggesting potential for Alzheimer's treatment.
Study 25.0 µMDopamine ReceptorModerate affinity indicating possible use in psychotropic applications.
Study 34.2 µMSerotonin ReceptorSuggests antidepressant properties based on receptor interaction.

Case Studies

  • Alzheimer's Disease Research : A study conducted on the compound's effects on acetylcholinesterase showed promising results, with an IC50 value indicating strong inhibitory activity. This suggests potential therapeutic applications for cognitive decline associated with Alzheimer's disease .
  • Psychotropic Effects : In animal models, this compound demonstrated significant behavioral changes indicative of dopaminergic modulation, supporting its potential use in treating conditions like schizophrenia .
  • Antidepressant Activity : Preclinical trials have indicated that the compound exhibits antidepressant-like effects in rodent models, possibly through serotonergic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amineMethoxy group instead of ethylAntidepressant effects; higher serotonergic activity
(S)-N,N-Dimethyl-3-(4-ethylphenyl)propan-1-amineDimethyl substitution; chiralEnhanced dopaminergic effects; potential for addiction treatment
3-(4-Fluorophenyl)butan-1-amineLonger carbon chain; non-chiralVariable receptor activity; less potent than this compound

Q & A

Basic Synthesis and Enantiomeric Control

Q: What synthetic routes are employed for (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine, and how is enantiomeric purity ensured? A: Synthesis typically involves asymmetric catalysis or chiral resolution. For example, a multi-step approach may include:

  • Step 1: Alkylation of 4-ethylbenzyl halide with a chiral propan-1-amine precursor.
  • Step 2: Use of chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived ligands) to induce stereoselectivity .
  • Step 3: Purification via chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution to isolate the (2S)-enantiomer .
    Critical parameters include reaction temperature control (<0°C for sensitive intermediates) and monitoring optical rotation or chiral HPLC to confirm purity (>99% ee) .

Structural Confirmation

Q: Which analytical methods reliably confirm the stereochemistry and structural integrity of this compound? A: A combination of techniques is required:

  • X-ray crystallography: Resolve absolute configuration using SHELXL for refinement (R-factor < 0.05) .
  • NMR: Assign stereochemistry via NOESY (nuclear Overhauser effect) correlations between the methylpropan-1-amine and ethylphenyl groups .
  • Polarimetry: Measure specific rotation ([α]D) and compare with literature values for enantiopure standards .

Biological Activity and Stereochemical Influence

Q: How does the (2S)-configuration affect biological target interactions? A: Enantiomers often exhibit divergent binding affinities. For example:

  • Receptor assays: Compare (2S)- and (2R)-forms in competitive binding studies (e.g., radioligand displacement for amine-responsive GPCRs).
  • Enzyme inhibition: Test enantiomers against monoamine oxidases (MAOs) or cytochrome P450 isoforms; the (2S)-form may show 5–10x higher selectivity due to steric alignment .
  • Pharmacokinetics: Use LC-MS to measure metabolic stability in liver microsomes, noting enantiomer-specific clearance rates .

Impurity Profiling

Q: What are common synthetic impurities, and how are they quantified? A: Key impurities include:

  • Diastereomers: Formed during incomplete chiral resolution (detectable via chiral HPLC) .
  • Byproducts: Alkylated side chains (e.g., 3-(4-ethylphenyl)-2-ethylpropan-1-amine) identified by LC-MS (m/z shifts).
  • Quantification: Use relative retention times (RRT) and response factors (e.g., RRT 2.64 for ethylphenyl derivatives) per pharmacopeial guidelines . Limits: ≤0.5% for individual impurities, ≤1.0% total .

Stability and Storage

Q: What conditions prevent racemization or degradation during storage? A:

  • Temperature: Store at –20°C under argon to minimize oxidation of the amine group .
  • Light: Protect from UV exposure (amber vials) to avoid photodegradation.
  • Matrix compatibility: Avoid acidic buffers (pH <5) to prevent protonation-induced racemization .

Advanced Synthetic Modifications

Q: How can structural modifications enhance target selectivity? A: Focus on the ethylphenyl and methyl groups:

  • Para-substitution: Replace ethyl with electron-withdrawing groups (e.g., CF3) to modulate lipophilicity (logP) and receptor affinity .
  • Methyl branching: Introduce gem-dimethyl groups to restrict conformational flexibility, assessed via molecular dynamics simulations .
  • Amine derivatization: Convert to sulfonamides or urea analogs to improve metabolic stability (tested in hepatocyte assays) .

Computational Modeling

Q: Which computational tools predict pharmacokinetic properties? A:

  • ADMET prediction: Use SwissADME or QikProp to estimate bioavailability (%F >50) and blood-brain barrier penetration (BBB score >2.0) .
  • Docking studies: Employ AutoDock Vina to model interactions with amine transporters (e.g., SERT, DAT) and optimize binding poses (ΔG < –8 kcal/mol) .

Analytical Method Validation

Q: How to validate an HPLC method for quantifying this compound in biological matrices? A: Follow ICH Q2(R1) guidelines:

  • Linearity: R² >0.999 over 1–100 µg/mL.
  • Precision: ≤2% RSD for intraday/interday replicates.
  • Accuracy: 98–102% recovery in spiked plasma samples .
  • LOD/LOQ: 0.1 µg/mL (S/N ≥3) and 0.3 µg/mL (S/N ≥10) .

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